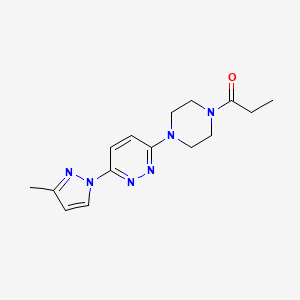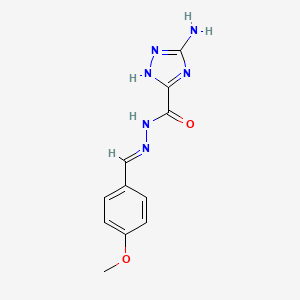![molecular formula C13H14N2O5S2 B5565991 4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)
4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as DASATINIB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It is a tyrosine kinase inhibitor that has shown promising results in the treatment of chronic myelogenous leukemia (CML) and other types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Thiophene Sulfonyl Derivatives Reactions : Research on thiophene-2-sulfonyl chloride has shown reactions with various amines, leading to the synthesis of a wide range of derivatives. These compounds have been analyzed for their spectral properties, providing insight into the structure and potential applications of sulfonamide derivatives including those similar to 4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Cremlyn et al., 1981).
Polyamide and Poly(amide-imide) Derivatives : The synthesis of polyamides and poly(amide-imide)s derived from diamines like 2,2-bis(4-aminophenoxy) benzonitrile has been reported, showcasing the structural versatility and thermal stability of these materials. Such studies are foundational for developing new materials with potential applications in various industries (Saxena et al., 2003).
Synthesis of Schiff Bases : Schiff bases of thiophene-3-carboxamide derivatives have been synthesized, characterized, and their central nervous system (CNS) depressant activity was screened, demonstrating the potential for pharmacological applications. While this study directly involves drug use, the methodology and synthetic routes can be relevant for broader scientific research (Bhattacharjee et al., 2011).
Application Insights
Thermal Stability and Solubility : Research on aromatic poly(sulfone sulfide amide imide)s has revealed these compounds as a new type of soluble thermally stable polymers. Such materials could be crucial for developing advanced materials with high-temperature resistance and solubility in common solvents, making them suitable for a wide range of applications from industrial to medical (Mehdipour‐Ataei & Hatami, 2007).
Antimicrobial Activity : New polyamides containing sulfone‐ether linkages and xanthene cardo groups have been synthesized and tested for antimicrobial activity. The results highlight the potential for these compounds in developing new antimicrobial agents or coatings, demonstrating the importance of sulfonamide derivatives in creating materials with bioactive properties (Sheng et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-19-8-3-4-10(11(5-8)20-2)15-22(17,18)9-6-12(13(14)16)21-7-9/h3-7,15H,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLJMLVOGSNNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)
![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)
![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)
![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)
![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)
![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)
![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)